

# Physical and chemical properties of Fmoc-L-leucine pentafluorophenyl ester

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## Compound of Interest

Compound Name: *Fmoc-Leu-OPfp*

Cat. No.: *B557483*

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## Fmoc-L-leucine Pentafluorophenyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-L-leucine pentafluorophenyl ester, a critical reagent in modern peptide synthesis. This document details its core characteristics, provides standardized experimental protocols for its application, and outlines the fundamental workflows for its use in solid-phase peptide synthesis (SPPS).

## Core Physical and Chemical Properties

Fmoc-L-leucine pentafluorophenyl ester is a white, crystalline powder.<sup>[1]</sup> Its chemical structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-leucine, with the carboxyl group activated as a pentafluorophenyl (Pfp) ester. This pre-activation makes it highly reactive towards nucleophiles, facilitating efficient peptide bond formation.<sup>[1]</sup>

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C <sub>27</sub> H <sub>22</sub> F <sub>5</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	519.46 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	101-115 °C	<a href="#">[1]</a>
Boiling Point	596.3 ± 50.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.350 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	<a href="#">[1]</a>
Storage Temperature	2-8 °C	<a href="#">[1]</a>

## Chemical Reactivity and Stability

The key to the utility of Fmoc-L-leucine pentafluorophenyl ester lies in the electron-withdrawing nature of the pentafluorophenyl group. This makes the ester an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain. This high reactivity allows for rapid and efficient coupling reactions under mild conditions, minimizing side reactions and racemization.[\[3\]](#)

The Fmoc protecting group is stable under the acidic conditions used for cleavage of some side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[\[4\]](#)[\[5\]](#) The compound should be stored in a cool, dry place to prevent hydrolysis of the active ester.[\[1\]](#)

## Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-leucine pentafluorophenyl ester is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support.[\[6\]](#)[\[7\]](#)

# Experimental Protocol: Coupling of Fmoc-L-leucine Pentafluorophenyl Ester in SPPS

This protocol outlines a general procedure for the coupling of Fmoc-L-leucine pentafluorophenyl ester to a resin-bound peptide chain with a free N-terminal amine.

## Materials:

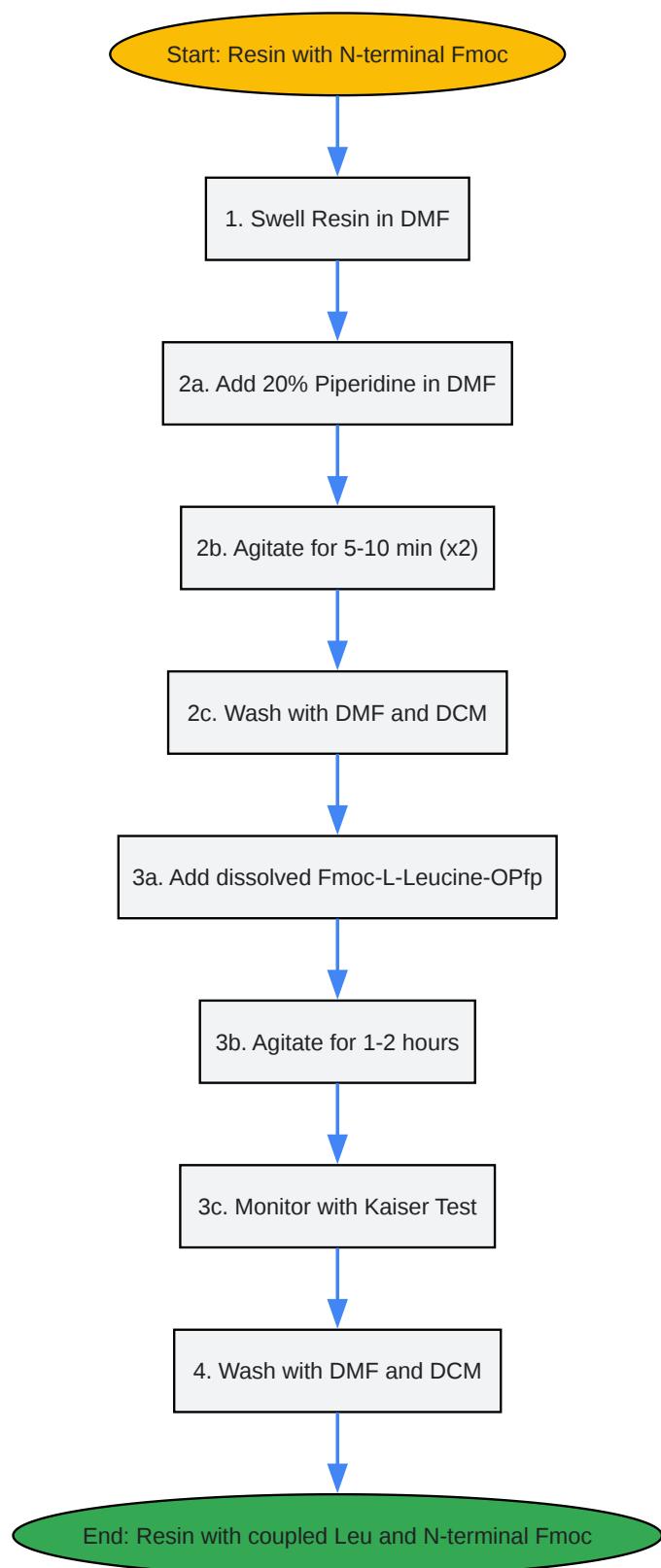
- Fmoc-L-leucine pentafluorophenyl ester
- Peptide synthesis resin with a free amino group (e.g., Rink Amide resin)
- Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM), peptide synthesis grade
- Solid-phase peptide synthesis vessel
- Shaker or bubbler for agitation

## Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
  - Drain the piperidine solution.
  - Repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).
- Coupling Reaction:
  - Dissolve Fmoc-L-leucine pentafluorophenyl ester (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF.
  - Add the dissolved Fmoc-L-leucine pentafluorophenyl ester solution to the deprotected resin.
  - Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.
- Washing:
  - Drain the reaction mixture.
  - Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted starting material and byproducts.
  - Wash the resin with DCM (2-3 times).

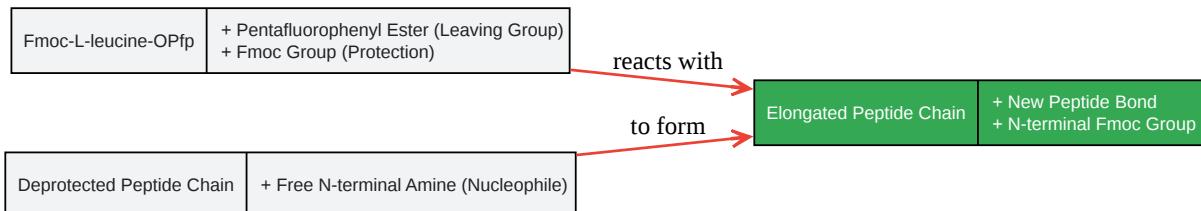
The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

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## Fmoc-SPPS Coupling Workflow

# Logical Relationship in Reactivity

The efficiency of the coupling reaction is a direct consequence of the chemical functionalities present in Fmoc-L-leucine pentafluorophenyl ester and the deprotected peptide chain.



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- To cite this document: BenchChem. [Physical and chemical properties of Fmoc-L-leucine pentafluorophenyl ester]. BenchChem, [2026]. [Online PDF]. Available at:

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